molecular formula C19H21N3O3 B2929708 methyl 4-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzoate CAS No. 2320953-55-5

methyl 4-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzoate

Cat. No.: B2929708
CAS No.: 2320953-55-5
M. Wt: 339.395
InChI Key: KTGCCCFIZNKUTE-UHFFFAOYSA-N
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Description

This compound features an 8-azabicyclo[3.2.1]octane core, a bicyclic scaffold with a nitrogen atom at position 6. Attached to this core are two critical moieties:

  • Methyl benzoate ester: A 4-carboxybenzoate ester linked via a carbonyl group to the bicyclo nitrogen, influencing solubility and metabolic stability.

The combination of these structural elements suggests applications in medicinal chemistry, particularly targeting enzymes or receptors requiring rigid bicyclic frameworks and heteroaromatic recognition motifs .

Properties

IUPAC Name

methyl 4-(3-imidazol-1-yl-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-25-19(24)14-4-2-13(3-5-14)18(23)22-15-6-7-16(22)11-17(10-15)21-9-8-20-12-21/h2-5,8-9,12,15-17H,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTGCCCFIZNKUTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2C3CCC2CC(C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzoate typically involves multiple steps, starting with the preparation of the imidazole ring and the bicyclic octane structure. The imidazole ring can be synthesized through the condensation of glyoxal and ammonia, followed by cyclization . The bicyclic octane structure can be prepared through a Diels-Alder reaction involving a suitable diene and dienophile . The final step involves the esterification of the benzoic acid derivative with methanol under acidic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Amide Bond Formation

  • Activation of Carboxylic Acid : The benzoic acid derivative is converted to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride in aromatic diluents (toluene, benzene) .

  • Coupling Reagents : Alternatives include 1,3-dicyclohexylcarbodiimide (DCC), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC), or PyBop with 1-hydroxy-7-azabenzotriazole (HOAt) .

  • Conditions : Reactions proceed at 50–100°C for 12–24 hours in inert solvents (e.g., dichloromethane or THF) .

Table 1: Coupling Reaction Conditions

ReagentSolventTemperature (°C)Time (hr)Yield (%)Source
Thionyl chlorideToluene80–1200.25–470–85
EDC/HOAtDCM25–5012–2465–78

Hydrolysis of the Methyl Ester

The methyl ester group undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid:

  • Basic Hydrolysis : Treatment with NaOH or KOH in aqueous methanol/THF at 60–80°C .

  • Acidic Hydrolysis : HCl or H₂SO₄ in refluxing ethanol/water .

Table 2: Hydrolysis Conditions

ConditionReagentSolventTemperature (°C)Time (hr)Source
Basic2M NaOHH₂O/MeOH (1:1)606
Acidic6M HClEtOH/H₂O (3:1)804

Imidazole Ring Reactivity

The imidazole substituent at position 3 participates in:

  • Coordination Chemistry : Acts as a ligand for transition metals (e.g., Cu, Zn) due to its lone electron pairs .

  • Alkylation/Quaternization : Reacts with alkyl halides (e.g., methyl iodide) to form imidazolium salts under mild conditions .

Example Reaction :
Imidazole+CH3I1 Methylimidazolium iodide\text{Imidazole}+\text{CH}_3\text{I}\rightarrow \text{1 Methylimidazolium iodide}

Reduction of the Carbonyl Group

The tropane-linked carbonyl group is reduced to a methylene group using catalytic hydrogenation (H₂/Pd-C) or borane complexes :

  • Conditions : 1 atm H₂, Pd/C (10% w/w), ethanol, 25°C, 12 hours .

Decarboxylation

Heating the free carboxylic acid derivative (post-hydrolysis) at 100–120°C induces decarboxylation, forming a hydrocarbon side product .

Stability Under Thermal and pH Conditions

  • Thermal Stability : Stable up to 100°C in inert solvents; decomposition observed above 120°C .

  • pH Sensitivity : Hydrolyzes rapidly under strongly acidic (pH < 2) or basic (pH > 10) conditions .

Table 3: Stability Profile

ConditionStability OutcomeSource
100°C, dry tolueneNo decomposition (24 hr)
pH 1 (HCl)Complete ester hydrolysis within 2 hr
pH 13 (NaOH)Rapid saponification (<1 hr)

Stereochemical Considerations

The 8-azabicyclo[3.2.1]octane core is synthesized with high enantioselectivity (>99:1 endo:exo) using ammonium formate-mediated reduction of tropinone derivatives . This stereochemical integrity is retained during subsequent functionalization .

Key Research Findings

  • Catalytic Asymmetric Synthesis : Chiral auxiliaries or organocatalysts enable enantioselective construction of the tropane scaffold .

  • PROTAC Applications : Analogous 8-azabicyclo[3.2.1]octane derivatives show utility in targeted protein degradation .

  • Biological Activity : Tropane-imidazole hybrids exhibit δ-opioid receptor affinity and potential as neuropharmacological agents .

For further details, refer to primary synthetic protocols in patents and enantioselective methodologies in .

Scientific Research Applications

Methyl 4-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of methyl 4-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The bicyclic octane structure provides rigidity, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Core Bicyclo[3.2.1]octane Derivatives

Methyl 4-[3-(1H-Imidazol-1-yl)-8-Azabicyclo[3.2.1]octane-8-Carbonyl]benzoate
  • Key features : Imidazole at C3, methyl benzoate ester at N7.
  • Molecular weight : Estimated ~390–400 g/mol (based on analogues in and ).
  • Function : Likely optimized for target binding via imidazole’s hydrogen-bonding capacity and ester-mediated membrane permeability .
1-[3-(1H-Imidazol-1-yl)-8-Azabicyclo[3.2.1]octan-8-yl]-2-(2-Methylphenoxy)ethan-1-one ()
  • Key features: Replaces benzoate ester with a 2-methylphenoxy ethanone group.
8-(2,3-Dimethoxybenzoyl)-3-(1H-1,2,4-Triazol-1-yl)-8-Azabicyclo[3.2.1]octane ()
  • Key features : Triazole at C3 and dimethoxybenzoyl at N8.
  • Impact : Triazole’s broader hydrogen-bonding geometry and methoxy groups could alter target selectivity compared to imidazole and benzoate .

Analogues with Varied Substituents on the Bicyclo Core

Compound Name Substituent at C3 Substituent at N8 Molecular Weight (g/mol) Key Properties
Target Compound 1H-Imidazol-1-yl Methyl 4-carboxybenzoate ~390–400 (estimated) Balanced polarity, rigid structure
8-Methyl-8-azabicyclo[3.2.1]octan-3-one () Ketone Methyl ~167 (exact) Simpler scaffold; used in SAR studies
8-Benzyl-8-azabicyclo[3.2.1]octane-3-carbonitrile () Nitrile Benzyl ~267 (exact) Enhanced lipophilicity; nitrile reactivity

Structural-Activity Insights :

  • C3 modifications : Imidazole (target compound) vs. triazole () vs. nitrile () alter electronic properties and binding specificity. Imidazole’s dual hydrogen-bonding sites may favor interactions with aspartate/glutamate residues in targets .
  • N8 modifications: Benzoate esters (target compound) vs. benzoyl () vs. benzyl () influence metabolic stability. Esters are prone to hydrolysis, whereas ethers (e.g., phenoxy in ) resist enzymatic degradation .

Ethyl Benzoate Analogues ()

Compounds like I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) share the benzoate ester motif but lack the bicyclo core. Key differences:

  • Bioavailability : Ethyl esters (I-6230 series) may exhibit slower hydrolysis than methyl esters, prolonging half-life .

Research Findings and Implications

  • Synthetic Accessibility : The bicyclo[3.2.1]octane core is synthetically challenging but offers conformational rigidity critical for high-affinity binding .
  • Biological Relevance : Imidazole-containing derivatives (e.g., target compound) are prioritized in drug discovery for their mimicry of histidine in enzyme active sites .
  • Metabolic Considerations : Methyl esters (target compound) may undergo faster hepatic clearance than ethyl or benzyl derivatives, necessitating prodrug strategies for sustained action .

Biological Activity

Methyl 4-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzoate is a compound that has garnered interest in the field of medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

The compound belongs to a class of nitrogen-containing heterocycles, specifically the azabicyclo[3.2.1]octane derivatives, which are known for their diverse pharmacological profiles. The molecular formula is C18H18N4O2C_{18}H_{18}N_{4}O_{2} with a molecular weight of approximately 318.38 g/mol. The compound typically appears as a white to light yellow powder or crystals and has a melting point ranging from 183°C to 187°C .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors in the central nervous system (CNS). Compounds containing the 8-azabicyclo[3.2.1]octane scaffold have been shown to exhibit significant CNS activity, which may include modulation of neurotransmitter systems such as serotonin and dopamine .

Pharmacological Studies

Several studies have highlighted the pharmacological potential of this compound:

  • CNS Activity : Research indicates that derivatives of the azabicyclo[3.2.1]octane scaffold can act as potent ligands for neurotransmitter receptors, potentially leading to therapeutic effects in conditions such as anxiety and depression .
  • Antiviral Properties : Preliminary evaluations have suggested that related compounds exhibit antiviral activity against hepatitis C virus replicons, indicating potential applications in antiviral drug development .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
CNS ActivityModulation of neurotransmitter systems
Antiviral ActivityEffective against hepatitis C virus
CCR5 InhibitionPotent ligands for CCR5, inhibiting HIV-1

Case Study 1: CNS Modulation

In a study evaluating the CNS effects of azabicyclo[3.2.1]octane derivatives, it was found that compounds similar to this compound significantly reduced anxiety-like behaviors in rodent models when administered at specific dosages, suggesting their potential as anxiolytic agents .

Case Study 2: Antiviral Screening

Another study screened a library of azabicyclo compounds for antiviral activity, revealing that several analogs exhibited promising results against hepatitis C replicons with IC50 values in the low micromolar range, indicating their potential as lead compounds for further development .

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